Boc-Gly-Tyr-Ome

Catalog No.
S13655183
CAS No.
M.F
C17H24N2O6
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gly-Tyr-Ome

Product Name

Boc-Gly-Tyr-Ome

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1

InChI Key

YYOAGLRIPLTAHV-ZDUSSCGKSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Boc-Gly-Tyr-Ome, also known as N-alpha-t-Butyloxycarbonyl-L-glycine-L-tyrosine methyl ester, is a protected dipeptide that combines glycine and tyrosine. The compound features a butyloxycarbonyl (Boc) protecting group on the amino terminus of glycine, which stabilizes the molecule during synthesis and prevents unwanted reactions. The structure of Boc-Gly-Tyr-Ome allows it to participate in various

  • Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane, yielding Gly-Tyr-Ome.
  • Oxidation: The tyrosine residue can be oxidized to form quinones, which are reactive intermediates that can participate in further reactions.
  • Substitution: The phenolic hydroxyl group of tyrosine can undergo electrophilic substitution reactions, allowing for the modification of the aromatic ring.

These reactions are crucial for the compound's utility in synthesizing more complex peptides and studying biochemical interactions.

The biological activity of Boc-Gly-Tyr-Ome is primarily linked to its role as a building block in peptide synthesis. Peptides containing glycine and tyrosine residues often exhibit significant biological functions, including:

  • Enzyme-substrate interactions: The compound can serve as a substrate for enzymes that catalyze peptide bond formation.
  • Protein-protein interactions: Dipeptides like Boc-Gly-Tyr-Ome are studied for their roles in stabilizing protein structures and facilitating interactions between proteins .
  • Potential therapeutic applications: Research indicates that derivatives of this compound may have applications in drug delivery systems and the development of bioactive peptides.

The synthesis of Boc-Gly-Tyr-Ome typically involves the following steps:

  • Protection of Glycine: Glycine is protected with the Boc group to prevent side reactions during coupling.
  • Coupling with Tyrosine Methyl Ester: The protected glycine is then coupled with tyrosine methyl ester using coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide.
  • Purification: The product is purified through standard techniques such as chromatography to isolate Boc-Gly-Tyr-Ome from unreacted starting materials.

In industrial settings, automated peptide synthesizers can facilitate this process, allowing for higher yields and purity while minimizing environmental impact through the use of greener solvents.

Studies involving Boc-Gly-Tyr-Ome focus on its interactions with enzymes and other biomolecules. For instance, its ability to form peptide bonds makes it an important substrate for various enzymes involved in peptide synthesis. Additionally, research has shown that tyrosine residues can participate in hydrogen bonding and π-π interactions, contributing to the stability of peptide structures .

Similar Compounds

  • Boc-Gly-Phe-Ome: Similar structure but features phenylalanine instead of tyrosine.
  • Boc-Tyr-Ome: Contains only tyrosine without the glycine residue, limiting its versatility.
  • Fmoc-Gly-Tyr-Ome: Utilizes Fmoc (Fluorenylmethyloxycarbonyl) instead of Boc for protection.

Uniqueness

Boc-Gly-Tyr-Ome stands out due to its combination of glycine and tyrosine residues, which enhances its versatility in peptide synthesis. The Boc protecting group provides stability during synthesis, while the functional properties of the tyrosine residue allow for diverse chemical modifications. This unique combination makes it particularly valuable for researchers aiming to develop complex peptides with specific biological activities .

Boc-Gly-Tyr-Ome is a dipeptide derivative featuring a glycine residue linked to a tyrosine residue through a peptide bond. The glycine’s α-amino group is protected by a Boc group, while the tyrosine’s C-terminal carboxyl group is esterified with a methyl group. Key structural attributes include:

PropertyValue
Molecular formulaC₁₇H₂₄N₂O₆
Molecular weight352.38 g/mol
SMILES codeO=C(OC)[C@@H](NC(CNC(OC(C)(C)C)=O)=O)CC1=CC=C(O)C=C1
StereochemistryL-configuration at tyrosine

The Boc group (–O(C=O)C(CH₃)₃) shields the glycine’s amine from undesired nucleophilic attacks during coupling reactions, while the methyl ester (–COOCH₃) prevents premature cyclization or side-chain interactions at the tyrosine carboxyl. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the compound’s planar peptide bond and intramolecular hydrogen bonding between the glycine’s carbonyl oxygen and the tyrosine’s amide hydrogen.

Historical Development of Protected Dipeptides in Peptide Synthesis

The use of protected dipeptides like Boc-Gly-Tyr-Ome emerged alongside advancements in peptide synthesis during the mid-20th century. Prior to the 1950s, peptide synthesis suffered from low yields due to uncontrolled side reactions. The introduction of the Boc group by Carpino and Han in 1957 revolutionized the field by enabling sequential deprotection and coupling under mild acidic conditions.

Protected dipeptides gained prominence in the 1980s with the rise of solid-phase peptide synthesis (SPPS). Researchers recognized that pre-assembled dipeptide units, such as Boc-Gly-Tyr-Ome, reduced racemization risks compared to stepwise amino acid additions. For example, the methyl ester group improved solubility in organic solvents like dichloromethane, facilitating efficient coupling to resin-bound peptides. This modular approach became foundational for synthesizing bioactive peptides, including hormone analogs and enzyme inhibitors.

Role of Boc and Methyl Ester Protecting Groups in Modern Organic Chemistry

The Boc and methyl ester groups serve complementary roles in peptide synthesis:

  • Boc Group:

    • Acid-labile deprotection: The Boc group is cleaved using trifluoroacetic acid (TFA) without affecting acid-stable linkages like methyl esters.
    • Steric protection: Its bulky tert-butyl moiety prevents aggregation of hydrophobic peptide chains during synthesis.
  • Methyl Ester:

    • Base-labile deprotection: Hydrolysis with aqueous sodium hydroxide selectively removes the ester while preserving the Boc group.
    • Solubility enhancement: The ester’s hydrophobic character improves solubility in nonpolar solvents, critical for SPPS.

These groups enable orthogonal protection strategies, allowing chemists to synthesize peptides with precise regiochemical control. For instance, Boc-Gly-Tyr-Ome has been used to construct tyrosine-rich domains in antimicrobial peptides, where selective deprotection ensures correct folding and disulfide bond formation.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

352.16343649 g/mol

Monoisotopic Mass

352.16343649 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

Explore Compound Types